molecular formula C16H8N4O2 B15288002 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile

3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile

Cat. No.: B15288002
M. Wt: 288.26 g/mol
InChI Key: RHIORURLJINXIZ-UHFFFAOYSA-N
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Description

3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile is a chemical compound with the molecular formula C16H8N4O2. It is a derivative of anthraquinone, characterized by the presence of amino and cyano groups. This compound is known for its applications in the synthesis of dyes and pigments, as well as its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile can be synthesized from 1,4-diaminoanthraquinone-2-sulfonic acid or 1,4-diaminoanthraquinone-2,3-disulfonic acid. The reaction involves the use of sodium cyanide in an aqueous alkaline solution or in amides .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonic derivatives, while reduction can produce hydroquinone derivatives .

Comparison with Similar Compounds

  • 1,4-Diamino-2,3-dicyanoanthraquinone
  • 1,4-Diamino-9,10-dioxoanthracene-2,3-dicarbonitrile
  • 1,4-Diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenedicarbonitrile

Comparison: 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For example, its position of amino and cyano groups can influence its interaction with biological targets and its effectiveness as a dye intermediate .

Properties

Molecular Formula

C16H8N4O2

Molecular Weight

288.26 g/mol

IUPAC Name

3,4-diamino-9,10-dioxoanthracene-1,2-dicarbonitrile

InChI

InChI=1S/C16H8N4O2/c17-5-9-10(6-18)13(19)14(20)12-11(9)15(21)7-3-1-2-4-8(7)16(12)22/h1-4H,19-20H2

InChI Key

RHIORURLJINXIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3C#N)C#N)N)N

Origin of Product

United States

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